molecular formula C7H5BrFI B13909115 1-Bromo-3-(fluoromethyl)-5-iodobenzene

1-Bromo-3-(fluoromethyl)-5-iodobenzene

Cat. No.: B13909115
M. Wt: 314.92 g/mol
InChI Key: HUWOSTGTDLXHTG-UHFFFAOYSA-N
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Description

1-Bromo-3-(fluoromethyl)-5-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(fluoromethyl)-5-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable benzene derivative. For instance, starting with 3-(fluoromethyl)benzene, bromination and iodination reactions can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as bromine and iodine, along with appropriate catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

1-Bromo-3-(fluoromethyl)-5-iodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-3-(fluoromethyl)-5-iodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile intermediate for various organic reactions.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging studies. The presence of fluorine allows for the incorporation of radioactive isotopes, which are useful in positron emission tomography (PET) imaging.

    Medicine: It has potential applications in drug discovery and development. The compound’s unique structure can be utilized to design new pharmaceuticals with improved efficacy and selectivity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(fluoromethyl)-5-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical interactions, such as halogen bonding and hydrogen bonding, which influence its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

1-Bromo-3-(fluoromethyl)-5-iodobenzene can be compared with other halogenated benzenes, such as:

The presence of bromine, fluorine, and iodine atoms in this compound makes it unique and valuable for various scientific and industrial applications.

Properties

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

IUPAC Name

1-bromo-3-(fluoromethyl)-5-iodobenzene

InChI

InChI=1S/C7H5BrFI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2

InChI Key

HUWOSTGTDLXHTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)CF

Origin of Product

United States

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